
Ethyl 3-(acetoxy)isocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C8H12O4. It is a derivative of isocrotonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of an ethyl ester group and an acetoxy group attached to a crotonate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(acetoxy)isocrotonate can be synthesized through several methods. One common method involves the reaction of ethyl isocrotonate with acetic anhydride in the presence of a catalyst. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where ethyl isocrotonate and acetic anhydride are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetoxy group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of isocrotonic acid.
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Applications De Recherche Scientifique
Ethyl 3-(acetoxy)isocrotonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of ethyl 3-(acetoxy)isocrotonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The acetoxy group can be readily displaced by nucleophiles, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing isocrotonic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Isocrotonate: A precursor to ethyl 3-(acetoxy)isocrotonate, used in similar chemical reactions.
Isocrotonic Acid: The parent compound, known for its reactivity and use in organic synthesis.
Ethyl Acetoacetate: Another ester with similar reactivity, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of both an acetoxy group and an ethyl ester group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
26805-39-0 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl (E)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
VSCUAMOPAHJJTA-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/OC(=O)C |
SMILES canonique |
CCOC(=O)C=C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
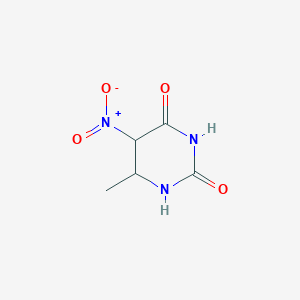

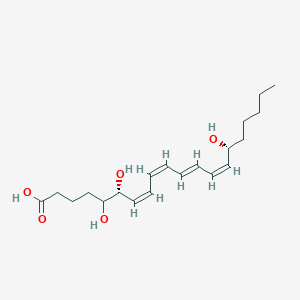
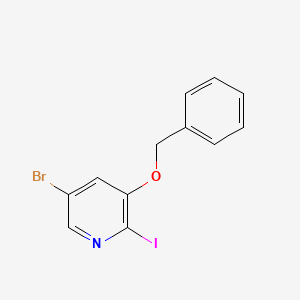
![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
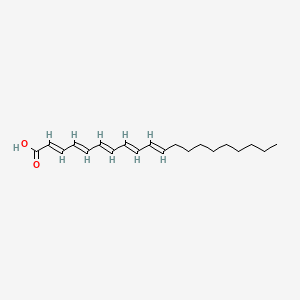
![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate](/img/structure/B12337603.png)
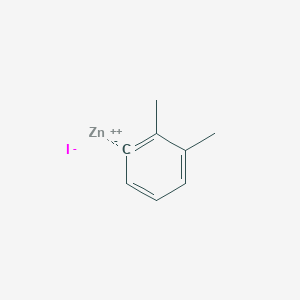
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-5-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B12337615.png)
![2-Methyl-octahydropyrano[4,3-b]morpholine](/img/structure/B12337624.png)
